![molecular formula C14H24O4 B2981293 (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate CAS No. 2551120-31-9](/img/structure/B2981293.png)
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate
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Description
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant drug because it has a low risk of causing side effects, such as weight gain, sexual dysfunction, and sedation.
Scientific Research Applications
Mass Spectrometry Studies
Mass spectrometric studies have explored the behavior of cyclopropanes with electronegative substituents, revealing extensive randomization of methoxy groups before molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).
Photochemistry Research
Research into the photochemistry of cyclopropenes indicates the conversion of cyclopropene to furan products under certain conditions, showcasing the potential for synthetic applications (Pincock & Moutsokapas, 1977).
Methoxycarbonylmethylation
The methoxycarbonylmethylation of aldehydes via siloxycyclopropanes leading to various intermediates demonstrates the compound's utility in organic synthesis (Reissig, Reichelt, & Kunz, 2003).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions with arylmethylenecyclopropanes result in functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting applications in the synthesis of complex organic molecules (Yao & Shi, 2007).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates via cyclopropanation for in vitro antimicrobial and antioxidant activities highlights the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016).
Gold-Catalyzed Rearrangements
Gold-catalyzed rearrangements of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes reveal the compound's utility in catalysis and synthetic chemistry (Hiault et al., 2016).
properties
IUPAC Name |
(1-methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-4-12-9-11(5-8-17-12)13(15)18-10-14(16-2)6-7-14/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGUPCRVTVFABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)OCC2(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate |
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